Dichloromethane

Catalog No.
S588613
CAS No.
75-09-2
M.F
CH2Cl2
M. Wt
84.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethane

CAS Number

75-09-2

Product Name

Dichloromethane

IUPAC Name

dichloromethane

Molecular Formula

CH2Cl2

Molecular Weight

84.93 g/mol

InChI

InChI=1S/CH2Cl2/c2-1-3/h1H2

InChI Key

YMWUJEATGCHHMB-UHFFFAOYSA-N

SMILES

C(Cl)Cl

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
In water, 13,200 mg/L at 25 °C
In water, 13,000 mg/L at 25 °C
Miscible with alcohol, ether, dimethylformamide
Miscible with ethanol; soluble in carbon tetrachloride
13 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 1.3 (moderate)
2%

Synonyms

Dichloromethane; Aerothene MM; DCM; F 30; F 30 (Chlorocarbon); Freon 30; HCC 30; Khladon 30; Metaclen; Methane Dichloride; Methylene Chloride; Methylene Dichloride; NSC 406122; Narkotil; R 30; R 30 (Refrigerant); Solaesthin; Soleana VDA; Solmethine;

Canonical SMILES

C(Cl)Cl

Extraction and Purification:

  • Dichloromethane is a valuable tool for extracting and purifying various biomolecules due to its ability to dissolve a wide range of nonpolar and polar compounds.
  • It is commonly used in the extraction of:
    • Natural products: Dichloromethane is employed to extract alkaloids, essential oils, and other natural products from plants and other biological sources [National Institutes of Health, ].
    • Pharmaceuticals: The solvent plays a role in the extraction and purification of various drugs and drug candidates [National Institutes of Health, ].
    • Lipids: Dichloromethane is a preferred solvent for extracting lipids, such as fats and oils, from biological samples due to its non-polarity [Royal Society of Chemistry, ].

Synthesis and Processing:

  • Dichloromethane acts as a reaction medium for various organic synthesis reactions due to its inertness and ability to dissolve a wide range of reactants.
  • It is involved in the synthesis of:
    • Polymers: Dichloromethane is used in the production of certain polymers, such as polymethyl methacrylate (PMMA) [ScienceDirect, ].
    • Pharmaceuticals: The solvent plays a role in the synthesis of various drugs and drug candidates [National Institutes of Health, ].

Analytical Chemistry:

  • Dichloromethane finds application in analytical techniques like:
    • Chromatography: Due to its solvency properties, dichloromethane is used as a mobile phase in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) for separating and analyzing complex mixtures [American Chemical Society, ].
    • Spectroscopy: Dichloromethane can be used to prepare solutions of samples for spectroscopic analysis techniques like infrared (IR) spectroscopy [National Institutes of Health, ].

Dichloromethane, also known as methylene chloride, is an organochlorine compound with the chemical formula CH₂Cl₂. It appears as a colorless, volatile liquid that emits a sweet, ether-like odor. Dichloromethane is slightly polar and is miscible with many organic solvents, though it is not miscible with water. It is primarily utilized as a solvent in various industrial and laboratory applications due to its ability to dissolve a wide range of substances while being relatively inert under typical conditions .

, particularly with strong nucleophiles. Some notable reactions include:

  • Deprotonation: Reaction with organolithium reagents, such as tert-butyllithium, leading to the formation of lithium salts:
    CH2Cl2+RLiHCCl2Li+RH\text{CH}_2\text{Cl}_2+\text{RLi}\rightarrow \text{HCCl}_2\text{Li}+\text{RH}
  • Chlorocarbene Formation: Reaction with methyllithium produces chlorocarbene:
    CH2Cl2+CH3LiCHCl+CH4+LiCl\text{CH}_2\text{Cl}_2+\text{CH}_3\text{Li}\rightarrow \text{CHCl}+\text{CH}_4+\text{LiCl}
  • Reactions with Amines: Tertiary amines can react with dichloromethane to form quaternary ammonium salts via the Menshutkin reaction. Secondary amines yield iminium chlorides and chloromethyl chlorides, which can further react to form aminals .

Dichloromethane exhibits significant biological activity, primarily affecting the central nervous system. Inhalation can lead to symptoms ranging from dizziness and drowsiness to severe respiratory irritation and unconsciousness. Chronic exposure has been linked to potential carcinogenic effects, particularly concerning lung, liver, and pancreatic cancers in laboratory animals. Although its exact carcinogenicity in humans remains uncertain, it is classified as a confirmed animal carcinogen . Additionally, dichloromethane can cross the placenta, posing risks during pregnancy .

Dichloromethane is synthesized through the chlorination of methane or chloromethane at elevated temperatures (400-500 °C). The process involves a series of reactions that progressively introduce chlorine atoms:

  • Methane reacts with chlorine to produce chloromethane.
    CH4+Cl2CH3Cl+HCl\text{CH}_4+\text{Cl}_2\rightarrow \text{CH}_3\text{Cl}+\text{HCl}
  • Chloromethane further reacts with chlorine to yield dichloromethane:
    CH3Cl+Cl2CH2Cl2+HCl\text{CH}_3\text{Cl}+\text{Cl}_2\rightarrow \text{CH}_2\text{Cl}_2+\text{HCl}

The resulting mixture contains various chlorinated hydrocarbons, which are separated by distillation .

ChloromethaneCH₃ClColorless gas; less dense than airRefrigerant; solventTrichloromethaneCHCl₃Colorless liquid; heavier than waterSolvent; formerly used as anestheticCarbon TetrachlorideCCl₄Colorless liquid; non-flammableSolvent; fire extinguisherDichloroethyleneC₂H₂Cl₂Colorless liquid; sweet odorSolvent for degreasing; chemical intermediate

Uniqueness of Dichloromethane:

  • Compared to other compounds, dichloromethane is less toxic than trichloromethane and carbon tetrachloride but still poses health risks.
  • Its volatility makes it particularly suitable for applications where rapid evaporation is desired, such as in decaffeination processes.

Studies on dichloromethane's interactions have revealed its reactivity with various substances:

  • It reacts violently with strong oxidizing agents (e.g., perchlorates and permanganates) and chemically active metals (e.g., sodium and potassium), posing significant fire and explosion hazards.
  • Dichloromethane also interacts with certain amines and triazoles in organic synthesis reactions .

Thermal Chlorination of Methane and Chloromethane

Thermal chlorination represents one of the primary industrial routes for dichloromethane production. This process involves the chlorination of either methane or chloromethane (methyl chloride) at elevated temperatures, typically between 400-500°C. The reaction proceeds through a series of steps where chlorine gas reacts with the hydrocarbon substrate, progressively replacing hydrogen atoms with chlorine.

The thermal chlorination of methane follows this reaction sequence:

CH₄ + Cl₂ → CH₃Cl + HClCH₃Cl + Cl₂ → CH₂Cl₂ + HClCH₂Cl₂ + Cl₂ → CHCl₃ + HClCHCl₃ + Cl₂ → CCl₄ + HCl

This process generates a mixture of chlorinated products including chloromethane (CH₃Cl), dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and carbon tetrachloride (CCl₄), along with hydrogen chloride (HCl) as a byproduct. These compounds are subsequently separated through distillation processes.

The chlorination of methane operates through a free radical mechanism that includes three primary steps:

  • Chain Initiation: A chlorine molecule absorbs energy (often from UV light or heat) and splits into two chlorine radicals.

    Cl₂ → 2Cl•
  • Chain Propagation: A chlorine radical abstracts a hydrogen atom from methane to form HCl and a methyl radical, which then reacts with another chlorine molecule.

    CH₄ + Cl• → CH₃• + HClCH₃• + Cl₂ → CH₃Cl + Cl•

    This process continues with chloromethane:

    CH₃Cl + Cl• → CH₂Cl• + HClCH₂Cl• + Cl₂ → CH₂Cl₂ + Cl•
  • Chain Termination: The reaction chain ends when radicals combine with each other.

    Cl• + Cl• → Cl₂CH₃• + Cl• → CH₃ClCH₃• + CH₃• → C₂H₆

Research on thermal stability reveals that dichloromethane requires a temperature of approximately 780°C for 99% destruction within one second, demonstrating intermediate stability among the chloromethanes. The thermal decomposition of DCM leads primarily to carbon and hydrogen chloride, with the reaction rate influenced by factors such as inert gas presence, nitric oxide, and dichlorethylene.

Table 1: Thermal Stability of Chloromethanes

CompoundChemical FormulaTemperature for 99% Destruction (1s)
Methyl chlorideCH₃Cl875°C
DichloromethaneCH₂Cl₂780°C
ChloroformCHCl₃675°C
Carbon tetrachlorideCCl₄635°C

Data derived from thermal stability studies of chloromethanes

Optimized Liquid-Phase Chlorination Processes

While thermal chlorination produces dichloromethane effectively, it suffers from limited selectivity and requires high temperatures that can lead to carbon deposits or tar formation on reactor walls. Liquid-phase chlorination processes have been developed to overcome these limitations, offering enhanced selectivity and milder operating conditions.

A patented liquid-phase process for manufacturing dichloromethane involves the chlorination of monochloromethane in the presence of a radical reaction initiator, operating substantially in the absence of gaseous chlorine (less than 10% by weight, preferably below 5%). This approach offers several advantages over traditional thermal methods:

  • Improved Selectivity: By controlling the molar ratio of chlorine to monochloromethane (preferably between 0.1 and 0.5), the process achieves higher selectivity toward dichloromethane while minimizing the formation of more chlorinated products.

  • Milder Operating Conditions: The reaction occurs at significantly lower temperatures (15-80°C) compared to thermal chlorination (400-500°C).

  • Pressure Control: The reaction requires sufficient pressure (0.8-100 kg/cm²) to maintain the reaction mixture in liquid form.

  • Residence Time: The reaction typically requires 2-200 minutes, allowing for nearly complete transformation of chlorine.

The process can be operated continuously or in batch mode, with continuous mixing reactors being particularly effective. The initiator, chlorine, and monochloromethane can be introduced either separately or as mixtures.

Another predominant industrial method begins with the reaction of hydrogen chloride and methanol to produce methyl chloride, which is subsequently mixed with chlorine. At low temperature and high pressure, this liquid-phase process demonstrates high selectivity for dichloromethane production.

Table 2: Comparison of Thermal vs. Liquid-Phase Chlorination Processes

ParameterThermal ChlorinationLiquid-Phase Chlorination
Temperature400-500°C15-80°C
PressureAtmospheric0.8-100 kg/cm²
Selectivity for DCMLowerHigher
Chlorine StateGaseousPrimarily liquid
Initiator RequiredNo (thermal)Yes (radical initiator)
Reactor FoulingSignificant (carbon deposits)Minimal
Residence TimeShort2-200 minutes

Compiled from patent and research data on chlorination processes

Catalytic and Photolytic Synthesis Pathways

Recent advances in dichloromethane synthesis have explored catalytic and photolytic pathways that offer enhanced selectivity, milder conditions, and improved environmental profiles compared to traditional thermal or liquid-phase chlorination.

Photocatalytic Chlorination

Photocatalytic approaches utilize light energy to activate chlorinating agents, enabling methane functionalization under ambient conditions. A significant advancement involves the photocatalytic chlorination of methane using alkali chloride solutions as chlorine sources. This process employs NaTaO₃ as the photocatalyst, addressing the toxicity and corrosiveness concerns associated with traditional chlorination methods.

Research has evaluated various noble metals and oxide cocatalysts, including Pt, Pd, Au, Ag, and Ag₂O, to optimize the photocatalytic process. Among these, Ag₂O/NaTaO₃ demonstrated superior performance, achieving a maximum CH₃Cl yield of 152 μmol g⁻¹ h⁻¹ in aqueous NaCl solutions and an apparent quantum yield of 7.2% under 254 nm monochromatic light irradiation.

The mechanism involves the formation of a chloromethyl radical through photoinduced activation, which can then progress to dichloromethane through subsequent chlorination steps. This approach represents a significant advance toward sustainable chloromethane synthesis under mild conditions.

Photoredox Catalytic Applications

Beyond its production, dichloromethane itself serves as a valuable C₁ synthon in photoredox catalytic reactions. Recent research demonstrates the use of DCM in the cyclopropanation of alkenes under mild conditions through a dual photoredox system involving a nickel aminopyridine coordination complex and a photocatalyst.

This method operates under visible-light irradiation, with mechanistic studies suggesting a Ni(II) pyridyl radical complex as the key intermediate for homolytic cleavage of the C-Cl bond, generating a chloromethyl radical that is captured by the olefin coupling partner. The versatility of this methodology extends to the synthesis of deuterium-labeled cyclopropanes, highlighting its utility in isotopic labeling applications.

Chlorine-Mediated Photocatalysis

Chlorine-mediated photocatalysis offers a promising approach for methane activation at ambient temperatures, avoiding catalyst deactivation and product overoxidation issues associated with conventional high-temperature methods. This solar-driven technology utilizes photogenerated chlorine radicals to facilitate methane conversion, providing a milder oxidative pathway that enhances selectivity for desired products while minimizing overoxidation to CO₂.

Table 3: Photocatalytic Systems for Chloromethane Synthesis

Catalyst SystemLight SourceChlorine SourceProductYieldReference
Ag₂O/NaTaO₃254 nmNaCl solutionCH₃Cl152 μmol g⁻¹ h⁻¹
Ni-aminopyridine/photocatalystVisible lightDichloromethaneCyclopropyl derivativesVariable
Photocatalyst systemsSolar/visibleChlorine radical generatorsChloromethanesVariable

Compiled from research on photocatalytic synthesis pathways

Industrial Scale Production and Byproduct Management

Dichloromethane production has evolved significantly since its first preparation by Regnault in 1840. It became an industrial chemical of importance during World War II and has since grown into a major global commodity.

Production Scale and Trends

Global production of dichloromethane increased from 93,000 tonnes in 1960 to approximately 570,000 tonnes by 1980. However, production has shown variable trends in different regions over recent decades:

  • United States production declined steadily from 404,000 tonnes in 1981 to 160,000 tonnes in 1993.
  • Western European production decreased from 331,500 tonnes in 1986 to 254,200 tonnes in 1991.

These trends reflect changing regulatory environments, environmental concerns, and the development of alternative solvents for some applications.

Byproduct Management and Environmental Considerations

The production of dichloromethane generates several byproducts, particularly hydrogen chloride and other chlorinated methanes. Effective management of these byproducts is crucial for economic and environmental sustainability:

  • Hydrogen Chloride Recovery: HCl produced during chlorination can be recovered as hydrochloric acid, representing a valuable byproduct.

  • Separation Technologies: Distillation remains the primary method for separating dichloromethane from other chloromethanes. Advanced extraction and rectification methods have been developed to achieve high-purity dichloromethane (98.4%) when separated from other solvents like ethanol and ethyl acetate.

  • Waste Management: Wastes containing dichloromethane can be safely destroyed in industrial or municipal incineration units without harmful emissions. During incineration, HCl is either recovered or neutralized with milk of lime or caustic soda to form harmless inorganic salts (calcium or sodium chloride).

  • Recycling: Industry guidelines recommend recycling spent dichloromethane rather than mixing it with other solvents, thereby conserving resources and increasing overall efficiency.

  • Biodegradation: Dichloromethane is biodegradable in all ecosystems and is classified as readily biodegradable according to OECD Guideline 301 D. Biodegradation of one mole of DCM produces two moles of HCl and one mole of CO₂.

  • Atmospheric Fate: DCM has an atmospheric half-life of approximately 107 days, degrading through photochemical oxidation via hydroxyl radicals. It has negligible stratospheric ozone depleting potential (ODP) and minimal contribution to global warming with a low global warming potential (GWP) of 8.7.

Emerging Technologies for Dichloromethane Management

Recent technological innovations focus on repurposing or transforming dichloromethane:

  • Electrochemical Dechlorination: Electrochemical selective dechlorination of dichloromethane to chloromethane offers a sustainable strategy for resource recovery. Research using Cu single-atom catalysts supported on Co₃O₄-β spinel demonstrates high chloromethane production rates and selectivity.

  • Thermal De-chlorination: Studies on thermal de-chlorination processes provide insights for treating chlorinated waste streams, with potential applications for dichloromethane-containing wastes.

Table 4: Environmental Properties of Dichloromethane

PropertyValue/CharacteristicReference
BiodegradabilityReadily biodegradable (OECD 301 D)
Atmospheric half-life~107 days
Ozone depleting potential (ODP)~0 (negligible)
Global warming potential (GWP)8.7 (100-year horizon)
Photochemical ozone creation potential (POCP)0.009 (negligible)
Bioaccumulation potentialNot bioaccumulative

Compiled from environmental assessment data on dichloromethane

The atmospheric degradation of dichloromethane proceeds primarily through reaction with hydroxyl radicals, which represents the most significant removal pathway for this compound in the troposphere [31]. The hydroxyl radical reaction exhibits a rate constant of approximately 1.0 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 Kelvin, following an Arrhenius temperature dependence with an activation energy barrier of 944 ± 29 Kelvin [33].

The initial step in the hydroxyl radical-initiated degradation involves hydrogen abstraction from the methylene carbon, forming a dichloromethyl radical intermediate [7] [31]. This radical species rapidly reacts with atmospheric oxygen to form a peroxy radical, which subsequently undergoes a series of reactions leading to the formation of carbon dioxide, water, and hydrogen chloride as the primary end products [31]. The complete degradation pathway can be represented as a multi-step mechanism where the dichloromethyl peroxy radical undergoes thermal decomposition and further oxidation reactions [10].

Experimental studies using pulse radiolysis techniques have confirmed the efficiency of hydroxyl radical reactions with dichloromethane under various atmospheric conditions [8]. The degradation efficiency approaches 100% for larger chlorinated methanes, though some variation occurs depending on competing radical reactions and atmospheric composition [8]. Laboratory investigations using hydroxyl radical scavengers, such as methanol, have demonstrated that hydroxyl radicals are exclusively responsible for dichloromethane degradation in aqueous systems, with no significant contribution from other radical species such as superoxide radicals [7].

The hydroxyl radical concentration in the atmosphere exhibits both geographical and temporal variations that directly influence dichloromethane degradation rates [11]. Hydroxyl radical formation depends on solar radiation intensity, water vapor concentrations, and the presence of nitrogen oxides, resulting in higher concentrations at lower latitudes and during daytime hours [9] [11]. These variations contribute to the observed seasonal cycles in dichloromethane concentrations, with maximum atmospheric burdens occurring during winter months when hydroxyl radical concentrations are minimized [25].

Advanced oxidation processes utilizing hydroxyl radicals have been investigated for dichloromethane remediation, revealing that chloride ions produced during degradation can inhibit further hydroxyl radical generation [34]. This inhibition effect has important implications for understanding the atmospheric chemistry of dichloromethane in regions with high chloride backgrounds or in aquatic systems where degradation products accumulate [34].

Aquatic Biodegradation Pathways

Dichloromethane undergoes extensive biodegradation in aquatic environments through both aerobic and anaerobic pathways, with degradation rates and mechanisms varying significantly depending on environmental conditions and microbial community composition [14] [16]. Aerobic biodegradation proceeds through the dehalogenase enzyme system, particularly the dichloromethane dehalogenase A gene, which facilitates the conversion of dichloromethane to formaldehyde, hydrogen chloride, and ultimately carbon dioxide [19].

Under aerobic conditions, dichloromethane biodegradation demonstrates remarkable efficiency in activated sludge systems, achieving 99.5% removal within 48 hours at concentrations of 180 milligrams per liter [35]. The degradation process requires microbial adaptation periods, with acclimated bacterial populations showing enhanced degradation capabilities compared to non-adapted communities [14] [18]. Hyphomicrobium species represent the predominant bacterial group responsible for aerobic dichloromethane metabolism, utilizing the compound as both a carbon and energy source [19].

Anaerobic biodegradation pathways involve fundamentally different biochemical mechanisms, with recent discoveries revealing the importance of fermentative processes in dichloromethane transformation [15] [17]. The identification of the "mec" gene cassette associated with anaerobic dichloromethane metabolism has revealed widespread distribution of this capability in environmental systems [32]. Candidatus Formimonas warabiya, a novel member of the Peptococcaceae family, demonstrates the ability to ferment dichloromethane to acetate and formate under strictly anaerobic conditions [17].

Dual carbon and chlorine isotope analysis has provided insights into the mechanisms of anaerobic dichloromethane degradation, revealing distinct isotopic fractionation patterns that distinguish between different degradation pathways [13]. Carbon isotopic fractionation values ranging from -46 to -22 per mil have been observed under various environmental conditions, with larger fractionation values typically associated with steady-state conditions compared to transient hydrogeological environments [13] [14].

Groundwater studies have demonstrated that bacterial community structure shifts significantly across dichloromethane contamination gradients, with specific taxa dominating different concentration ranges [16]. Pseudomonas species predominate in lower contamination environments where aerobic conditions prevail, while Desulfosporosinus and Desulfovibrio species become more abundant in highly contaminated, oxygen-depleted groundwater [16]. Water table fluctuations enhance dichloromethane biodegradation by creating dynamic redox conditions that support diverse microbial communities capable of both aerobic and anaerobic degradation [13].

Table 2: Biodegradation Pathways and Mechanisms

Degradation PathwayPrimary OrganismsEnvironmental ConditionsProducts
Aerobic oxidation (DcmA pathway)Hyphomicrobium speciesOxic, organic carbon availableCarbon dioxide + Water + Hydrogen chloride
Anaerobic fermentation (mec cassette)Candidatus Formimonas warabiyaAnoxic, low hydrogen partial pressureAcetate + formate
Hydroxyl radical oxidationChemical processAtmospheric, sunlight dependentCarbon dioxide + Water + Hydrogen chloride
Reductive dechlorinationDehalobacter speciesAnoxic, reducing conditionsChloromethane + Chloride
Mineralization to carbon dioxideVarious aerobic bacteriaOxic, complete degradationCarbon dioxide + Water + Chloride
Fermentation to acetatePeptococcaceae familyAnoxic, fermentative conditionsOrganic acids + Hydrogen

Stratospheric Transport and Global Climate Impacts

The transport of dichloromethane to the stratosphere occurs through specific atmospheric pathways that exhibit strong geographical and seasonal dependencies [27] [28]. The Asian summer monsoon anticyclone represents the most efficient transport mechanism, facilitating the vertical transport of dichloromethane from surface emissions to the lower stratosphere within 6 to 11 weeks [27]. This rapid transport pathway results in enhanced dichloromethane concentrations of up to 150% above background levels in the extratropical lower stratosphere [27].

Stratospheric concentrations of dichloromethane show significant altitude-dependent variations, with surface layer concentrations reduced by approximately 56% at the tropical tropopause [1] [3]. This concentration gradient reflects the balance between upward transport efficiency and atmospheric degradation processes occurring during vertical transport [28]. The North American monsoon system provides an alternative transport pathway, though it typically results in lower dichloromethane concentrations in the stratosphere compared to the Asian pathway [28].

Global emissions of dichloromethane have undergone substantial changes over recent decades, with particularly dramatic increases observed in Chinese emissions [6] [22]. Between 2011 and 2019, dichloromethane emissions from China increased from 231 gigagrams per year to 628 gigagrams per year, representing an average annual increase of 13% [6]. This increase accounts for the majority of global dichloromethane emission growth during this period and has significant implications for stratospheric chlorine loading [22].

The climate impacts of dichloromethane extend beyond ozone depletion to include direct radiative forcing effects [21]. Dichloromethane exhibits a global warming potential of 8.7 over a 100-year time horizon, though its relatively short atmospheric lifetime limits its overall climate impact compared to longer-lived greenhouse gases [21]. Current atmospheric modeling studies suggest that if dichloromethane emissions remain at 2019 levels, they could delay Antarctic ozone recovery by approximately 5 years compared to scenarios without dichloromethane emissions [6].

Atmospheric concentration measurements reveal distinct hemispheric differences in dichloromethane distribution, with Northern Hemisphere concentrations averaging 33 parts per trillion compared to significantly lower Southern Hemisphere values [25] [26]. This asymmetry reflects the predominantly industrial source distribution and the compound's insufficient atmospheric lifetime for complete global mixing [25]. Regional emission estimates based on aircraft measurements indicate that Indian subcontinent emissions increased from 3-14 gigagrams per year during 1998-2000 to 16-25 gigagrams per year by 2008 [25].

The integration of dichloromethane into global climate models has revealed complex interactions between emission patterns, atmospheric transport, and stratospheric chemistry [20]. Recent modeling studies suggest that chlorinated very short-lived substances, including dichloromethane, may contribute to amplification of negative ozone trends in the tropical lower stratosphere by approximately 20% [5]. These findings highlight the importance of continued monitoring and regulation of dichloromethane emissions to preserve the gains achieved through the Montreal Protocol [2] [5].

Table 3: Global Emissions and Atmospheric Concentrations

Region/ParameterValuesData Source
Global emissions (2011)231 Gigagrams per yearAtmospheric inversions
Global emissions (2019)628 Gigagrams per yearAtmospheric inversions
China emissions increase (2011-2019)13% annual increaseRegional emission modeling
Northern Hemisphere concentration33 parts per trillionGlobal monitoring networks
Southern Hemisphere concentrationSignificantly lower than Northern HemisphereGlobal monitoring networks
Background atmospheric concentration7-10 parts per trillionAircraft measurements
Industrial area concentrations13-15 parts per trillionRegional monitoring

Physical Description

Dichloromethane appears as a colorless liquid with a sweet, penetrating, ether-like odor. Noncombustible by if exposed to high temperatures may emit toxic chloride fumes. Vapors are narcotic in high concentrations. Used as a solvent and paint remover.
Liquid
Colorless liquid with a chloroform-like odor. [Note: A gas above 104 degrees F.] [NIOSH]
VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a chloroform-like odor.
Colorless liquid with a chloroform-like odor. [Note: A gas above 104 °F.]

Color/Form

Colorless liquid [Note: A gas above 104 degrees F]
Colorless, volatile liquid

XLogP3

1.5

Exact Mass

83.9533555 g/mol

Monoisotopic Mass

83.9533555 g/mol

Boiling Point

103.6 °F at 760 mmHg (NTP, 1992)
39.75 °C at 760 mm Hg
40 °C
104 °F

Heavy Atom Count

3

Vapor Density

2.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.93 (Air = 1.02)
Relative vapor density (air = 1): 2.9
2.93

Density

1.322 at 68 °F (USCG, 1999) - Denser than water; will sink
1.3255 20 °C/4 °C
Relative density (water = 1): 1.3 (20 °C)
1.33

LogP

1.25 (LogP)
log Kow = 1.25
1.25

Odor

Sweet, pleasant odor, like chloroform
Chloroform like odor
Penetrating ether-like odor
Slightly sweet smell, similar to that of trichloromethane

Odor Threshold

Odor Threshold Low: 1.2 [mmHg]
Odor Threshold High: 440.0 [mmHg]
Detection odor threshold from AIHA (mean = 160 ppm)
205-307 ppm
2.14x10+2 ppm (odor recognition in air; chemically pure sample)
Odor thresholds: low= 540 mg/cu m; high= 2160 mg/cu m.
Reported and accepted odor threshold values of dichloromethane from various air samples and sources showed concentrations ranging from 500 to 790 ug/cu m, unreviewed sources reported concentrations of 0.2 to 1.4 ug/L.

Decomposition

It can be decomposed by contact with hot surfaces and open flame, and then yield toxic fumes that are irritating and give warning of their presence. When heated to decomposition it emits highly toxic fumes of phosgene and /hydrogen chloride/.

Melting Point

-142.1 °F (NTP, 1992)
-95 °C
-96.8 °C
-97 °C
-139 °F

UNII

588X2YUY0A

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: Dichloromethane (also known as methylene chloride) is a colorless liquid with a mild, sweet odor. It is soluble in water. USE: Dichloromethane is used as an industrial solvent and as a paint stripper. It may also be found in some aerosol products. Dichloromethane is also found in automotive repair products. It is used in the manufacture of photographic film. It is used as a blowing agent in flexible urethane foams. Dichloromethane was used as a process solvent in making steroids, antibiotics, vitamins, and tablet coatings. It has been approved as an extraction solvent for spice oleoresins, hops and caffeine from coffee. It was used as a fumigant in grains and strawberries. EXPOSURE: The most likely way to be exposed is breathing air containing dichloromethane. This can happen by breathing vapors of products containing dichloromethane. Dichloromethane can be found at low levels in surface, ground, and drinking water. It can also be found in air. It slowly breaks down in air. It is expected to evaporate rapidly from soil and water surfaces. Dichloromethane is highly mobile in soil. It will be broken down slowly by microorganisms. There is potential for build up in aquatic organisms. RISK: Breathing in dichloromethane may cause dizziness, nausea, and tingling or numbness of fingers and toes. It may cause problems with attention span and coordination. Contact with skin may cause burning and redness. It is not known if dichloromethane causes birth defects in humans. Dichloromethane caused birth defects in laboratory rats breathing in high amounts during pregnancy. Adverse effects on the liver including liver cancer were found in laboratory rats and mice given drinking water with high concentrations of dichloromethane or breathing in high concentrations of dichloromethane in air. The U.S. EPA IRIS program decided that dichloromethane is likely carcinogenic to humans, based on evidence for cancer in humans exposed to dichloromethane in the workplace and adequate evidence of cancer in exposed laboratory animals. The International Agency for Research on Cancer decided that dichloromethane is probably carcinogenic to humans. The U.S. National Toxicology Program Twelfth Report on Carcinogens decided that dichloromethane is reasonably anticipated to be a human carcinogen. (SRC)

Pharmacology

Methylene Chloride is a clear, colorless, nonflammable, volatile liquid chlorinated hydrocarbon with a sweet, pleasant smell and emits highly toxic fumes of phosgene when heated to decomposition. Methylene chloride is primarily used as a solvent in paint removers, but is also used in aerosol formulations, as a solvent in the manufacture of pharmaceuticals, as a degreasing agent, in electronics manufacturing and as an ethane foam blowing agent. Inhalation exposure to this substance irritates the nose and throat and affects the central nervous system. Methylene chloride is a possible mutagen and is reasonably anticipated to be a human carcinogen. (NCI05)

Mechanism of Action

The mechanism by which methylene chloride induces mammary adenomas in the rat is important for human hazard assessment. Female Sprague- Dawley rats receiving methylene chloride have a high blood level of prolactin. In common with the response to other agents which act via hyperprolactinaemia, the methylene chloride-induced response is of benign neoplasms only. There is no evidence for the binding of methylene chloride to the DNA of other tissues and hence it seems unlikely that it will bind to mammary tissue when the primary site of metabolism is the liver. It seems most likely, therefore, that the increased incidence of mammary adenomas is the result of an indirect mechanism operating via hyperprolactinaemia.
Dichloromethane (DCM) is a hepatic and pulmonary carcinogen in mice exposed to high doses by inhalation. It has been shown previously that the incidence of liver and lung tumors does not increase in rats or hamsters exposed to the dihaloalkane under conditions similar to those that produced tumors in mice. The biological consequences of DCM exposure to humans is therefore uncertain. The carcinogenic effects of DCM in the mouse are caused by the interaction with DNA of a glutathione (GSH) conjugate that is produced by the class theta glutathione S-transferase T1-1 (GST T1-1). The species specificity is thought to be due to the greater amount of transferase activity in mouse target organs and specific nuclear localization of GST T1-1 in target cells. This paper directly compares the relative capacity and locality of DCM activation in mouse and human tissues. The results show that mouse GST T1-1 is more efficient in catalyzing the conjugation of DCM with GSH than the orthologous human enzyme. In addition, the mouse expresses higher levels of the transferase than humans in hepatic tissue. Histochemical analysis confirmed the presence of GST T1-1 in the nucleus of mouse liver cells. However, in human liver GST T1-1 was detected in bile duct epithelial cells and hepatocyte nuclei but was also present in the cytoplasm. Taking this information into account, it is unlikely that humans have a sufficiently high capacity to activate DCM for this compound to be considered to represent a carcinogenic risk.
Dichloromethane (DCM) is considered a probable human carcinogen. Laboratory studies have shown an increased incidence of lung and liver cancer in mice but not in rats or hamsters. Despite the correlation between metabolism of DCM by the glutathione-S-transferase (GST) pathway and the occurrence of tumors in different species, the mechanism of tumor induction by DCM metabolites produced through the GST pathway remains unclear. In this study a V79 cell line stably transfected with the murine GST theta 1 gene (mGSTT1) was compared to the parent cell line (MZ) to determine how the construct affects DCM metabolism and the sensitivity of the cell line to DNA damage and cytotoxicity. V79 cells were treated with DCM (2.5-10mM) or formaldehyde (150-600muM) for 2hr. Also, formaldehyde produced by V79 cytosol metabolism of DCM was measured spectrophotometrically. DNA damage and DNA-protein crosslinks were measured by the standard and proteinase K-modified alkaline single cell gel electrophoresis (SCG) assays. Cytotoxicity was assessed by trypan blue stain exclusion, the Live/Dead((R)) cell viability/cytotoxicity kit for animal cells, and the neutral red assay. After DCM treatment a significant concentration-dependent increase in tail moment in the V79 MZ cells was observed compared to a significant concentration-dependent decrease in tail moment in the V79 mGSTT1 cells. Post-incubation with proteinase K significantly increased DNA migrations in DCM-treated V79 mGSTT1 cells. DCM formed significantly higher levels of formaldehyde in the cytosol of the V79 mGSTT1 cells than in the cytosol of the V79 MZ cells. Results using the cytotoxicity assays were comparable using the trypan blue and Live/Dead((R)) assays, neither showing a difference in response between the two cell lines when exposed to either formaldehyde or DCM. These results indicate that V79 mGSTT1 can metabolize DCM to a genotoxic and cytotoxic metabolite, which is likely formaldehyde...
The correlation between biol activity (toxicity and mutagenic effectiveness in Salmonella TA 100) and reactivity towards strong nucleophiles indicates that reactions with nucleophilic groups of high reactivity in biological materials, possibly SH or amino groups in proteins, are involved in dichloromethane's mechanism of action.
Increases in the concn of dichloromethane (DCM) lower the oxygen affinity of human hemoglobin as demonstrated by the shift of the oxygenation curves to higher partial pressures of oxygen and increase in the p50 (oxygen pressure necessary for fractional saturation of 0.50). Dichloromethane binds weakly to hemoglobin at four different sites, but binding to only one site is responsible for decreasing the oxygen affinity of hemoglobin.

Vapor Pressure

440 mmHg at 77 °F (NTP, 1992)
435.0 [mmHg]
435 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 47.4
350 mmHg

Pictograms

Health Hazard

Health Hazard

Other CAS

75-09-2
1605-72-7

Absorption Distribution and Excretion

Methylene chloride is removed from the body mainly in expired air and urine. In four human subjects exposed to methylene chloride (350 mg/cu m) for 2 hr, an average of 22.6 microg methylene chloride was excreted in the urine within 24 hr after the exposure. In seven subjects exposed to 710 mg/cu m for 2 hr, the corresponding value was 81.5 ug. These data show that the amount excreted in the urine is insignificant. Methylene chloride excretion in expired air was most evident during the first 30 min after exposure. Initial post-exposure concentrations of methylene chloride in expired breath following 2-and 4-hr exposure periods were about 71 mg/cu m and fell to about 18 mg/cu m at the end of 30 min. Small amounts of methylene chloride remained in the expired air at 2.5 hr.
The fat content of the body was calculated in 12 healthy male subjects aged 21 to 35 years by means of hydrostatic weighing and anthropometric estimation of skeletal weight. The subjects were exposed to a concentration of 2,600 mg of methylene chloride per cubic meter of inspired air (750 ppm) for 1 hr while performing work at an intensity of 50 W on a bicycle ergometer. The uptake in the organism was measured continuously with the Douglas bag technique. The amount of methylene chloride absorbed correlated highly with degree of obesity and body weight. Needle biopsy specimens of subcutaneous adipose tissue were taken from the buttocks before exposure and 0, 1, 2, 3 and 4 hr after exposure. The mean yield of tissue from the 72 biopsies was 25 mg. The concentration of methylene chloride in the adipose tissue was determined by gas chromatography, using a headspace method. The mean concentration was 10.2 mg/kg 1 hr after exposure and 8.4 mg/kg after 4 hr. There was a wide distribution around the mean values. In the six slim subjects the concentration in the adipose tissue during the 4 hr after exposure was on an average twice that of the six more obese subjects. On the other hand, in spite of lower concentrations, the obese subjects had a greater calculated amount of methylene chloride in the total fat depots of the body. Two subjects were studied about 22 hr after exposure, the concentration in subcutaneous adipose tissue being 1.6 and 1.7 mg/kg, respectively, at that time.
A detailed study of the relationship between the measurements of methylene chloride in expired air or blood, carbon monoxide in expired air and CO-Hb in blood was undertaken... At the end of exposure of non-smoking, sedentary volunteers for 7.5 hr to methylene chloride vapour concentrations of 180-710 mg/cu m, the mean concentration of the solvent in alveolar air and in blood, and the percent CO-Hb saturation were measured... By 7 hr after exposure to any concentration, the expired air contained less than 3.5 mg/cu m methylene chloride; at 16 hr, only negligible levels were detected. These data suggest that, due to its rapid elimination, measurements of methylene chloride in expired air are unsuitable for use as a marker of occupational exposure.
...the effects of exercise and cigarette smoking on the uptake, metabolism and excretion of methylene chloride /was investigated/. The effects of smoking and methylene chloride exposure on CO-Hb saturation levels were found to be additive. Exercise was found to increase the absorption of methylene chloride and CO-Hb levels. However, the effects of exercise on CO-Hb were not observed to increase with heavy workloads beyond the level achieved with moderate work-loads, suggesting a saturation of this effect...
For more Absorption, Distribution and Excretion (Complete) data for DICHLOROMETHANE (25 total), please visit the HSDB record page.

Metabolism Metabolites

A modified version of the original physiologically based pharmacokinetic (PBPK) model by Andersen et al. (1987) has been developed and used in conjunction with previously published human kinetic data for dichloromethane (DCM) metabolism and to assess interindividual variability in the rate of oxidative metabolism. Time-course data for 13 volunteers (10 males, 3 females) exposed to one or more concentrations of DCM (50 ppm, 100 ppm, 150 ppm, or 200 ppm) for 7.5 hr were used to optimize the maximal rate of hepatic metabolism (V(maxC)) through the cytochrome P450 pathway for each individual. DCM breath and blood concentrations were used, along with carboxyhemoglobin concentrations in blood and carbon monoxide (CO) concentrations in exhaled breath, to estimate the model parameters. Significant improvements in model fit were achieved when extrahepatic oxidative metabolism of DCM was added to the model structure. The 13 individual V(maxC) values ranged from 7.1 to 23.6 mg/hr/kg0.7 and appeared to be bimodally distributed. The distribution was not sex related and may be related to differential CYP2E1 induction. A comparison of the observed variation in V(maxC) values to other estimates of variability in the rate of oxidative metabolism and human CYP2E1 activity suggest a relatively narrow range in human hepatic activity toward DCM.
Dichloromethane (DCM, methylene chloride) is a lipophilic volatile compound readily absorbed and then metabolized to several metabolites that may lead to chronic toxicity in different target organs. Physiologically based pharmacokinetic (PBPK) models are useful tools for calculation of internal and target organ doses of parent compound and metabolites. PBPK models, coupled with in vivo inhalation gas-uptake data, can be useful to estimate total metabolism. Previously, such an approach was used to make predictions regarding the metabolism and to make subsequent inferences of DCM's mode of action for toxicity. However, current evidence warrants re-examination of this approach. The goal of this work was to examine two different hypotheses for DCM metabolism in mice. One hypothesis describes two metabolic pathways: one involving cytochrome P450 2E1 (CYP2E1) and a second glutathione (GSH). The second metabolic hypothesis describes only one pathway mediated by CYP2E1 that includes multiple binding sites. The results of our analysis show that the in vivo gas-uptake data fit both hypotheses well and the traditional analysis of the chamber concentration data is not sufficient to distinguish between them. Gas-uptake data were re-analyzed by construction of a velocity plot as a function of increasing DCM initial concentration. The velocity (slope) analysis revealed that there are two substantially different phases in velocity, one rate for lower exposures and a different rate for higher exposures. The concept of a "metabolic switch," namely that due to conformational changes in the enzyme after one site is occupied - a different metabolic rate is seen - is also consistent with the experimental data. Our analyses raise questions concerning the importance of GSH metabolism for DCM. Recent research results also question the importance of this pathway in the toxicity of DCM. GSH-related DNA adducts were not formed after in vivo DCM exposure in mice and DCM-induced DNA damage has been detected in human lung cultures without GSH metabolism. In summary, a revised/updated metabolic hypothesis for DCM has been examined using in vivo inhalation data in mice combined with PBPK modeling that is consistent with up-to-date models of the active site for CYP2E1 and suggests that this pathway is the major metabolizing pathway for DCM metabolism.
Dichloromethane (DCM) is a hepatic and pulmonary carcinogen in mice exposed to high doses by inhalation. It has been shown previously that the incidence of liver and lung tumors does not increase in rats or hamsters exposed to the dihaloalkane under conditions similar to those that produced tumors in mice. The biological consequences of DCM exposure to humans is therefore uncertain. The carcinogenic effects of DCM in the mouse are caused by the interaction with DNA of a glutathione (GSH) conjugate that is produced by the class theta glutathione S-transferase T1-1 (GST T1-1). The species specificity is thought to be due to the greater amount of transferase activity in mouse target organs and specific nuclear localization of GST T1-1 in target cells. This paper directly compares the relative capacity and locality of DCM activation in mouse and human tissues. The results show that mouse GST T1-1 is more efficient in catalyzing the conjugation of DCM with GSH than the orthologous human enzyme. In addition, the mouse expresses higher levels of the transferase than humans in hepatic tissue. Histochemical analysis confirmed the presence of GST T1-1 in the nucleus of mouse liver cells. However, in human liver GST T1-1 was detected in bile duct epithelial cells and hepatocyte nuclei but was also present in the cytoplasm. Taking this information into account, it is unlikely that humans have a sufficiently high capacity to activate DCM for this compound to be considered to represent a carcinogenic risk.
... Biotransformation into carbon monoxide of dichloromethane ... by rat has been reported ... more recent studies of human exposure to dichloromethane in factory workers have confirmed these findings & have also demonstrated that incr expiration of carbon monoxide also occurs.
For more Metabolism/Metabolites (Complete) data for DICHLOROMETHANE (9 total), please visit the HSDB record page.
Methylene chloride has known human metabolites that include Dichloromethanol.
Absorption mainly occurs via inhalation, but may also result from oral or dermal exposure. Methylene chloride is mainly distributed to the adipose tissue and liver. It may be metabolized by cytochrome P-450 2E1, which ultimately produces carbon monoxide and carbon dioxide via formyl chloride. Methylene chloride can also be metabolized by theta glutathione-S-transferase, which produces carbon dioxide via a postulated glutathione conjugate (S-chloromethyl glutathione) and formaldehyde. Both pathways produce toxic metabolites which are excreted mainly in expired air, but also in the urine. (T10, L188)

Wikipedia

Dichloromethane
Nonactin

Biological Half Life

For carboxyhemoglobin in blood: 12-16 hours; [TDR, p. 862]
Dichloromethane (DCM) elimination and carboxyhemoglobin (COHb) generation were examined in adult female SD rats pretreated with a glutathione (GSH) depletor(s). Rats were treated with either buthionine sulfoximine (BSO; 2 mmol/kg, i.p.), diethylmaleate (DEM; 3 mmol/kg, i.p.), phorone (PHO; 1 mmol/kg, i.p.) or BSO plus PHO (BSO; 2 mmol/kg +PHO; 0.5 mmol/kg, i.p.). ...The half-life of DCM in blood was also increased in rats pretreated with the GSH depletor(s).
When rats (male, Sprague-Dawley) were exposed to 50, 500, and 1500 ppm methylene chloride (dichloromethane, DCM) for 6 hr, plasma dichloromethane levels at apparent steady state were disproportionately higher with increasing exposure concn. Blood carboxyhemoglobin (HbCO) was 3% at 50 ppm and 10-13% at 500 ppm and at 1500 ppm. At the end of the 6 hr exposure, HbCO levels declined with half-life of 23 min.

Use Classification

Chemical Classes -> Pesticides (chemicals used for killing pests, such as rodents, insects, or plants)
Hazardous Air Pollutants (HAPs)
Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens, Mutagens
Cosmetics -> Solvent

Methods of Manufacturing

The predominant method of manufacturing methylene chloride employs as a first step the reaction of hydrogen chloride and methanol to give methyl chloride. Excess methyl chloride is then mixed with chlorine and reacts to give methylene chloride, chloroform, and carbon tetrachloride as coproducts. This reaction is usually carried out in the gas phase thermally but can also be done catalytically or photolytically. Parallel reactor trains operating on different feeds, CH4-CH3Cl or CH3Cl-CH2Cl2, are known. At low temperature and high pressure, the liquid-phase process is capable of giving high selectivities to methylene chloride.
... /A/ lesser used method involves a direct reaction of excess methane with chlorine at high temperatures, approximately 400-500 °C, or at somewhat lower temperatures either catalytically or photolytically. This process produces methyl chloride, chloroform, and carbon tetrachloride as coproducts. The temperature and raw material flow rates to the reactor can be controlled to maximize the production of the particular chloromethane desired. The reactor effluent also contains unreacted methane and hydrogen chloride. Methane is recovered by removing the HCl by water washing and then drying before recycling. The liquid chloromethane stream, which contains the methylene chloride and its coproducts, passes through a sequence of fractionating columns after washing, alkali scrubbing, and drying.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Services
Fabricated Metal Product Manufacturing
Construction
All Other Basic Inorganic Chemical Manufacturing
Wood Product Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Adhesive Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
Plastics Material and Resin Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Methane, dichloro-: ACTIVE
R - indicates a substance that is the subject of a TSCA section 6 risk management rule.
Production capacities are flexible since more than one chlorinated hydrocarbon can be produced in the same equipment.
Chloroform and carbon tetrachloride are coproduced in the production of methylene chloride by the chlorination of methyl chloride.
Although methylene chloride is considered a very stable compound, small amounts of stabilizer are usually added at the time of manufacture.

Analytic Laboratory Methods

Method: NIOSH 1005, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: dichloromethane; Matrix: air; Detection Limit: 0.4 ug/sample.
Method: NIOSH 2549, Issue 1; Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: dichloromethane; Matrix: air; Detection Limit: 100 nanogram/tube or less.
Method: OSHA 59; Procedure: gas chromatography with flame ionization detector; Analyte: methylene chloride; Matrix: air; Detection Limit: 29 ppb.
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: dichloromethane; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.23 ug/L.
For more Analytic Laboratory Methods (Complete) data for DICHLOROMETHANE (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

A biological monitoring method for urinary dichloromethane (DCM) has been developed by using head-space gas chromatography with FID detection. The calibration curve is linear in a wide range of DCM levels between 0.01 and 2 mg/L. The recovery rate is almost 100% and within-run coefficients of variation are 2.9-3.7%. A highly significant correlation is found between exposure levels and urinary concentrations of DCM. Determination of urine DCM by this method has many advantages such as sample storage, no need for correction of urine concentration, absence of gender difference and also no confounding effect of glutathione S-transferase T1 polymorphism.
A method for the determination of volatile chlorinated hydrocarbons, namely dichloromethane (DCM), trichloroethylene (TCE), and perchloroethylene (PCE), in urine samples was developed using headspace solid phase microextraction (HS-SPME) gas chromatography-mass spectrometry (GC-MS). HS-SPME was performed using a 75 microm Carboxen-polydimethylsiloxane fiber. Factors, which affect the HS-SPME process, such as adsorption and desorption times, stirring, salting-out effect, and temperature of sampling have been evaluated and optimized. The highest extraction efficiency was obtained when sampling was performed at room temperature (22 degrees C), from samples saturated with salt and under agitation. Linearity of the HS-SPME-GC-MS method was established over four orders of magnitude and the limit of detection was 0.005 microg/L for all the compounds. Precision, calculated as %R.S.D. at three different concentration levels, was within 1-8% for all intra- and inter-day determinations. The method was applied to the quantitative determination of TCE and PCE in human urine samples from exposed (TCE, n=5; median, 9.32 microg/L and PCE, n=39; median, 0.58 microg/L) and non-exposed individuals (n=120; median concentrations, 0.64, 0.22 and 0.11 microg/l for DCM, TCE and PCE, respectively. In addition, two cases of acute accidental exposure to DCM are reported, and the elimination kinetics in blood and urine was followed up. The calculated half-lives of urinary and blood DCM were, respectively, 7.5 and 8.1 hr for one subject and 3.8 and 4.3 hr for the other.
Whole blood is diluted with water and specimen is allowed to equilibrate in a sealed container at a constant temp. A sample of the headspace vapor is analyzed by flame-ionization gas chromatography. Breath samples may be analyzed by direct injection of 1-2 mL, using as standards suitably prepared dilutions of appropriate chemical in air. ... Instrumental conditions: ... 2 m x 2 mm id glass column containing 2% OV-17 on 100/120 mesh Chromosorb G-HP; Injector, 150 °C; column, 60 °C; detector, 150 °C. Nitrogen flow rate, 20 ml/min. ... Retention time for dichloromethane 1.3 min. Calculation is based on a std curve prepared each time an assay is performed. Evaluation: Sensitivity: 0.1 mg/l. Linearity: 0.2-5.0 mg/L. Relative recovery: not established. Interferences: ... Many other volatile organic cmpd are detected with this technique and may interfere.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Heat sensitive. Store under inert gas.
To minimize the decomp of dichloromethane, storage containers should be galvanized or lined with a phenolic coating.

Interactions

Dichloromethane (DCM) elimination and carboxyhemoglobin (COHb) generation were examined in adult female SD rats pretreated with a glutathione (GSH) depletor(s). Rats were treated with either buthionine sulfoximine (BSO; 2 mmol/kg, i.p.), diethylmaleate (DEM; 3 mmol/kg, i.p.), phorone (PHO; 1 mmol/kg, i.p.) or BSO plus PHO (BSO; 2 mmol/kg +PHO; 0.5 mmol/kg, i.p.). The hepatic GSH concentration was significantly reduced by each treatment. Decrease in hepatic GSH was maintained at least for 10 hr after BSO treatment but recovered rapidly in rats treated with DEM or PHO. The hepatic p-nitrophenol hydroxylase activity was not affected by the GSH depletors at the dose used in this study. Rats were treated with an i.p. injection of DCM (3 mmol/kg) and the concentrations of DCM and the COHb levels in blood were monitored. In rats pretreated with a GSH depletor, the peak COHb level was significantly greater than that of rats treated with DCM only. The peak COHb level attained in each group of rats appeared to be inversely related to the magnitude of reduction in hepatic GSH levels. The half-life of DCM in blood was also increased in rats pretreated with the GSH depletor(s). The results indicate that the GSH-dependent metabolic reaction has an important role in the overall elimination of DCM as well as in the metabolic generation of carbon monoxide (CO) from this solvent.
The effects of dimethylsulfoxide (DMSO) on the metabolism and toxicity of chlorinated methanes were examined. Male mice were treated with DMSO (1, 2.5 or 5 ml kg(-1), i.p.) prior to challenge with dichloromethane (CH(2)Cl(2)) or carbon tetrachloride (CCl(4)). Blood carboxyhemoglobin elevation resulting from metabolic conversion of CH(2)Cl(2) to carbon monoxide was inhibited dose-dependently by DMSO pretreatment. The elevation of serum aspartate aminotransferase, alanine aminotransferase and sorbitol dehydrogenase activities induced by CCl(4) (0.1 mmol kg(-1)) was not changed in mice pretreated with DMSO at 1 mL kg(-1), but depressed significantly at a greater dose of DMSO. However, DMSO failed to alter the hepatotoxicity of CCl(4) injected at a dose of 0.2 mmol kg(-1). DMSO induced the microsomal p-nitrophenol hydroxylase and p-nitroanisole O-demethylase activities as early as 2 hr following the treatment. Microsomal disposition of CH(2)Cl(2) and CCl(4) was measured using a vial equilibration technique. The disappearance of CH(2)Cl(2) was inhibited competitively by addition of DMSO. But DMSO did not affect the metabolic degradation of CCl(4). The results indicate that DMSO has multiple effects on metabolism and toxicity of xenobiotics. DMSO induces the hepatic metabolizing activity mediated by CYP2E1, but the presence of this solvent in the enzyme site may inhibit directly the enzymatic interaction with a substrate. The toxicological significance of DMSO-induced effects on such an interaction may be variable depending on the properties of each substrate. The invulnerability of CCl(4) metabolism to the effects of DMSO appears to be related to its high affinity for the lipophilic CYP enzyme site.
Ethanol, methanol, isopropanol, and toluene reduced the levels of carboxyhemoglobin caused by inhalation of methylene chloride in Sprague-Dawley rats and cynomolgus monkeys.
The influence of different kinds of industrial solvents on the vestibular function of rats was studied by recording nystagmus, induced by accelerated rotation. The effect was related to the blood levels of the solvents. ...

Stability Shelf Life

In the absence of moisture at ordinary temp, dichloromethane is relatively stable when compared with its congeners, chloroform and carbon tetrachloride.
At elevated temperatures (300-450 °C) tends to carbonize when vapor contacts steel and metal chlorides.

Dates

Modify: 2023-08-15

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